molecular formula C15H28N2O4S B127696 スパルテイン硫酸塩 CAS No. 299-39-8

スパルテイン硫酸塩

カタログ番号: B127696
CAS番号: 299-39-8
分子量: 332.5 g/mol
InChIキー: FCEHFCFHANDXMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sparteine sulfate is a quinolizidine alkaloid derived from the plant genus Lupinus. It has been used historically for its pharmacological properties, including its role as an antiarrhythmic agent and its potential anticonvulsant effects. Sparteine sulfate is known for its ability to modulate electrical activity in the heart and has been studied for various medical and scientific applications .

科学的研究の応用

Sparteine sulfate has a wide range of applications in scientific research:

作用機序

Target of Action

Sparteine sulfate primarily targets the sodium channel alpha subunit (SCNA) . SCNA is a crucial component of voltage-gated sodium channels, which play a vital role in the initiation and propagation of action potentials in neurons and muscle cells.

Mode of Action

Sparteine sulfate acts as a sodium channel blocker . By binding to the SCNA, it inhibits the flow of sodium ions through the channel, thereby disrupting the propagation of action potentials. This leads to a decrease in neuronal excitability .

Biochemical Pathways

Sparteine is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine, specifically L-lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine . Three units of cadaverine are used to form the quinolizidine skeleton .

Pharmacokinetics

After oral administration, approximately 69.4% of sparteine is absorbed, and peak plasma levels are reached after 46.5 minutes . When given intravenously, the plasma levels decline with a half-life of 117 minutes . About 34.2% of the administered dose is excreted in the urine in the next 24 hours as unchanged sparteine . Approximately 50% of sparteine is bound to plasma proteins .

Result of Action

The anticonvulsant effect of sparteine sulfate includes the inhibition of seizures induced by maximal electro-stimulation, a delay in the onset of convulsive behavior, and the prolongation of survival time in mice treated with pentylenetetrazole (PTZ) . Sparteine decreases amplitude and frequency or blocks the epileptiform activity induced by PTZ, pilocarpine, and kainic acid .

Action Environment

The in vivo activity of CYP2D6, which metabolizes sparteine, is primarily influenced by genetic determinants rather than environmental factors . Factors such as smoking, use of oral contraceptive steroids, caffeine consumption, or gender have no influence on sparteine metabolism .

生化学分析

Biochemical Properties

Sparteine sulfate interacts with various enzymes and proteins. It is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine catalyzed by the enzyme lysine decarboxylase .

Cellular Effects

Sparteine sulfate has numerous pharmacological properties in the central nervous system. It reduces locomotor activity, has light analgesic effects, and does not affect short-term memory or spatial learning . It does not induce changes in behavior or electroencephalographic (EEG) activity .

Molecular Mechanism

Sparteine sulfate exerts its effects at the molecular level through various mechanisms. It is a sodium channel blocker . It may decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .

Temporal Effects in Laboratory Settings

The anticonvulsant effect of Sparteine sulfate is characterized by a decrease in the severity of convulsive behavior, 100% survival, an inhibitory effect on epileptiform activity 75 min after pentylenetetrazole administration .

Dosage Effects in Animal Models

In animal models, Sparteine sulfate exhibits a better anticonvulsant effect at a dose of 30 mg/kg (i.p.) than at other doses used .

Metabolic Pathways

Sparteine sulfate is involved in the metabolic pathways that involve the decarboxylation of lysine to form cadaverine . The metabolism of Sparteine sulfate can be increased when combined with certain substances .

準備方法

Synthetic Routes and Reaction Conditions: Sparteine sulfate can be synthesized through a series of chemical reactions starting from the natural extraction of sparteine from Lupinus plants. The process involves the following steps:

Industrial Production Methods: Industrial production of sparteine sulfate involves large-scale extraction and purification processes. Sustainable methods have been developed to ensure minimal environmental impact, such as collecting only a small percentage of the plant population and using technical-grade reagents .

化学反応の分析

Types of Reactions: Sparteine sulfate undergoes various chemical reactions, including:

    Oxidation: Sparteine can be oxidized to form different derivatives.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: Sparteine sulfate can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions include various sparteine derivatives that have different pharmacological properties .

類似化合物との比較

    Cytisine: Another quinolizidine alkaloid with similar pharmacological properties.

    Lupanine: A related compound found in Lupinus species.

    Anagyrine: Another alkaloid with similar structural features.

Uniqueness: Sparteine sulfate is unique due to its dual role as an antiarrhythmic agent and its potential anticonvulsant effects. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .

生物活性

Sparteine sulfate is a quinolizidine alkaloid derived from the plant genus Lupinus, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, therapeutic applications, and relevant research findings.

Pharmacological Properties

Sparteine sulfate exhibits a range of biological activities, particularly in the central nervous system (CNS) and cardiovascular system. Its notable properties include:

  • Anticonvulsant Activity : Sparteine sulfate has been shown to inhibit seizures in various animal models. Studies indicate that it can delay convulsive behavior and prolong survival in mice subjected to pentylenetetrazole (PTZ) induced seizures. It reduces the frequency and amplitude of epileptiform activity, suggesting a potential mechanism involving the activation of muscarinic acetylcholine receptors (M2 and M4) .
  • Cardiovascular Effects : As an antiarrhythmic agent, sparteine sulfate influences heart rhythm and has been utilized in managing certain cardiac conditions. Its mechanisms include modulation of ion channels, which stabilizes cardiac excitability .
  • Antimicrobial Activity : Recent studies have highlighted the bacteriostatic effects of sparteine against Mycobacterium species, indicating its potential use in treating infections caused by these pathogens .

The biological activity of sparteine sulfate is attributed to several mechanisms:

  • CNS Modulation : Sparteine sulfate appears to exert its anticonvulsant effects through modulation of neurotransmitter systems, particularly by enhancing cholinergic activity. This mechanism may contribute to its ability to reduce hyperexcitability in neuronal networks .
  • Ion Channel Interaction : Its antiarrhythmic properties are linked to the inhibition of sodium and calcium channels in cardiac tissues, which helps regulate heart rate and rhythm .

Therapeutic Applications

Sparteine sulfate has been investigated for various therapeutic applications:

  • Seizure Management : Due to its anticonvulsant properties, sparteine sulfate is being studied as a potential treatment for epilepsy and other seizure disorders. Experimental evidence supports its efficacy in reducing seizure frequency and severity .
  • Labor Induction : Historically, sparteine sulfate has been used in obstetrics to facilitate labor. In clinical studies, it demonstrated beneficial effects on labor progression in certain cases .
  • Cardiac Arrhythmias : Its role as an antiarrhythmic agent makes it a candidate for managing specific heart rhythm disorders .

Table 1: Summary of Biological Activities of Sparteine Sulfate

Activity TypeEffectStudy Reference
AnticonvulsantInhibition of PTZ-induced seizures
CardiovascularAntiarrhythmic effects
AntimicrobialBacteriostatic against Mycobacterium
Labor InductionFacilitated labor progression

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating the anticonvulsant effects of sparteine sulfate, mice treated with PTZ showed a significant delay in the onset of seizures compared to control groups. The study concluded that sparteine sulfate could be an effective adjunct therapy for seizure management .
  • Labor Induction Study : A clinical assessment involving 20 patients revealed that sparteine sulfate positively influenced labor outcomes in 12 cases, suggesting its utility in obstetric practice despite variable responses .
  • Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of sparteine found that it exhibited significant activity against multiple strains of Mycobacterium, highlighting its potential application in treating mycobacterial infections .

特性

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEHFCFHANDXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952348
Record name Sulfato--sparteinato (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-39-8
Record name Tocosimplex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tocosimplex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tocosimplex
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfato--sparteinato (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sparteine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparteine sulfate
Reactant of Route 2
Reactant of Route 2
Sparteine sulfate
Reactant of Route 3
Sparteine sulfate
Reactant of Route 4
Sparteine sulfate
Reactant of Route 5
Sparteine sulfate
Reactant of Route 6
Sparteine sulfate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。